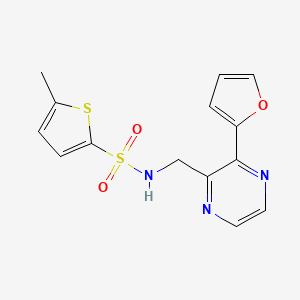

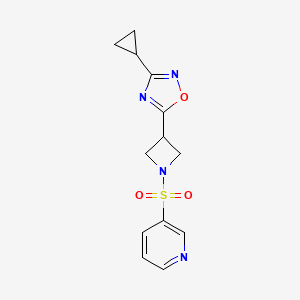

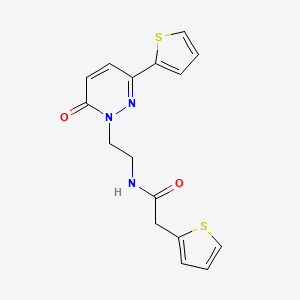

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide” is a chemical compound that likely contains a furan ring, a pyrazine ring, and a thiophene ring . These types of compounds are often used in pharmaceuticals, organic materials, and bioactive molecules .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as pyrrolopyrazine derivatives, are synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Molecular Structure Analysis

The compound likely contains a furan ring, a pyrazine ring, and a thiophene ring . The exact molecular structure would need to be determined through further analysis.

Scientific Research Applications

Molecular Structure and Supramolecular Interactions

Compounds containing similar structural motifs to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide, such as sulfonamide derivatives with furan and pyrazinyl substituents, exhibit interesting molecular twists and hydrogen bonding patterns. These interactions facilitate the formation of supramolecular chains and layers, which are crucial for developing new materials with specific optical and electronic properties (Asiri et al., 2012).

Antitumor and Antiviral Activities

Derivatives of sulfonamides, including those with pyrazole and thiophene groups, have shown significant antitumor activity against various cancer cell lines, such as MCF7 breast cancer cells. This suggests potential applications in developing novel anticancer therapies (Aly, 2009). Additionally, compounds incorporating sulfonamide, furazan, and thiophene moieties have demonstrated antiviral activities, indicating their potential as antiviral agents (Chen et al., 2010).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds structurally related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide have been explored for the development of new heterocyclic compounds. These studies provide valuable insights into the chemical behavior of such compounds and open avenues for creating novel materials and drugs with improved properties (Yin et al., 2008).

Potential Applications in Glaucoma Treatment

Research into sulfonamide derivatives, including those with heterocyclic components similar to the target compound, has identified promising candidates for the treatment of glaucoma. These compounds inhibit carbonic anhydrase isoenzymes, reducing intraocular pressure, a key factor in glaucoma management (Chegaev et al., 2014).

Detection and Analytical Applications

The development of poly(3-methylthiophene) electrodes for the voltammetric detection of sulfonamides showcases the potential analytical applications of compounds within the same family as N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide. Such technologies could be used for the detection of pharmaceuticals and pollutants in various environments (Msagati & Ngila, 2002).

properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S2/c1-10-4-5-13(21-10)22(18,19)17-9-11-14(16-7-6-15-11)12-3-2-8-20-12/h2-8,17H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVWUJXJSDIBBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2411404.png)

![2-{2-[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2411406.png)

![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)

![1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)